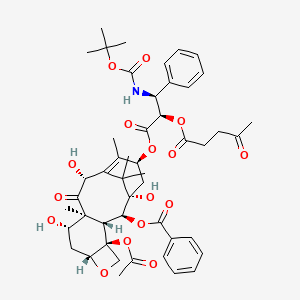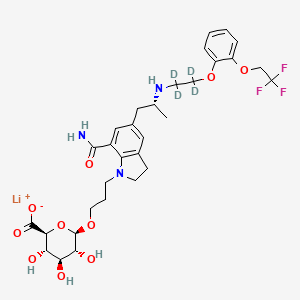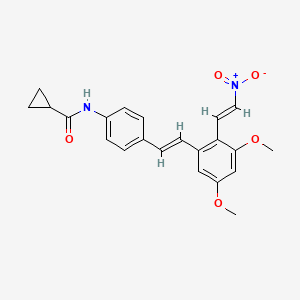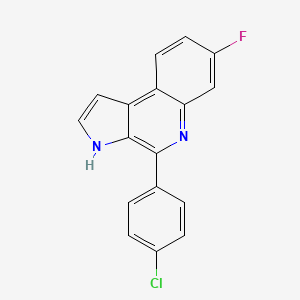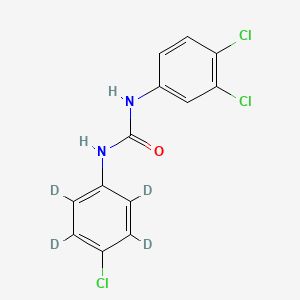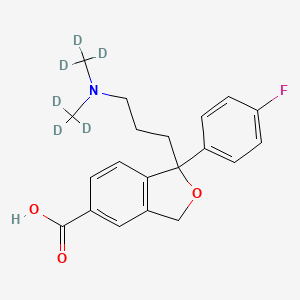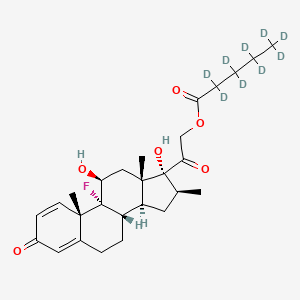
Betamethasone 21-valerate-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone 21-valerate-d9 is a deuterated form of betamethasone valerate, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory skin conditions such as eczema and psoriasis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of betamethasone valerate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 21-valerate-d9 involves the incorporation of deuterium atoms into the betamethasone valerate molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The reaction typically involves the esterification of betamethasone with deuterated valeric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Betamethasone 21-valerate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betamethasone alcohol and other minor products.
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce betamethasone and valeric acid.
Reduction: Reduction reactions can convert the ketone group in betamethasone to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Oxidation: Betamethasone alcohol and minor degradation products.
Hydrolysis: Betamethasone and valeric acid.
Reduction: Betamethasone with a hydroxyl group replacing the ketone group.
Aplicaciones Científicas De Investigación
Betamethasone 21-valerate-d9 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some key applications include:
Mecanismo De Acción
Betamethasone 21-valerate-d9 exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in reduced production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines . The compound also inhibits the recruitment of monocytes and other immune cells to the site of inflammation .
Comparación Con Compuestos Similares
Betamethasone 21-valerate-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Betamethasone valerate: The non-deuterated form used in topical treatments for inflammatory skin conditions.
Betamethasone dipropionate: Another ester of betamethasone with similar anti-inflammatory properties.
Betamethasone benzoate: Used in combination with mineralocorticoids for the treatment of adrenal insufficiency.
This compound stands out due to its application in research and its ability to provide insights into the metabolic pathways of betamethasone valerate.
Propiedades
Fórmula molecular |
C27H37FO6 |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3,5D2,6D2,7D2 |
Clave InChI |
FEROCCAEIIKMJT-KCPYVWLLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
SMILES canónico |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


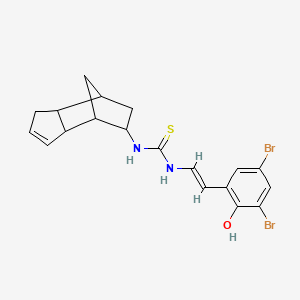
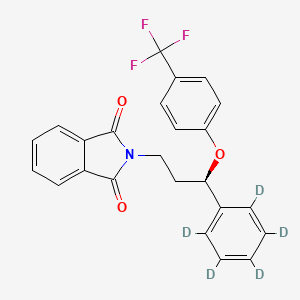
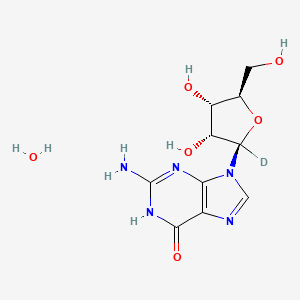
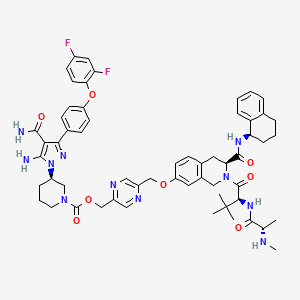
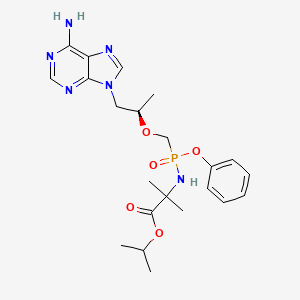
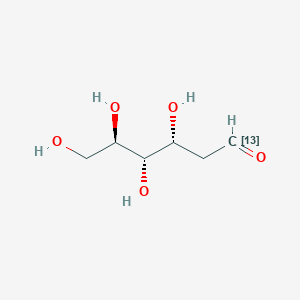
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
